

Chemical properties and reactivity of 2-Chloro-6-hydrazinylpyrazine

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Compound of Interest

Compound Name: 2-Chloro-6-hydrazinylpyrazine

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An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **2-Chloro-6-hydrazinylpyrazine** is limited. This guide synthesizes available data and provides logical extrapolations based on fundamental chemical principles and analogies to similar structures, such as its pyridine counterpart.

Introduction

2-Chloro-6-hydrazinylpyrazine is a bifunctional heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrazine core substituted with a reactive chlorine atom and a nucleophilic hydrazine group, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. The pyrazine moiety itself is a well-known scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility based on available data.

Chemical and Physical Properties

Quantitative experimental data for **2-Chloro-6-hydrazinylpyrazine** is not widely reported in the literature. The following table summarizes its basic identifiers and notes where data is currently unavailable.

Property	Data	Source
Molecular Formula	C ₄ H ₅ ClN ₄	[1]
Molecular Weight	144.56 g/mol	[1]
CAS Number	63286-29-3	[2][3]
Appearance	Solid (Expected)	
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Solubility	Data not available in searched literature	

Spectroscopic Data

While specific spectra are proprietary, commercial suppliers indicate the availability of various spectroscopic datasets for **2-Chloro-6-hydrazinylpyrazine**, which are essential for structure confirmation and purity assessment.[2]

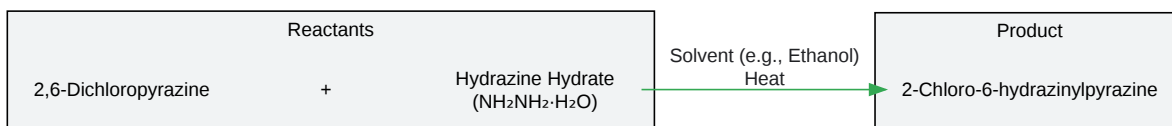
- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and signals corresponding to the protons of the hydrazine group (-NHNH₂). The chemical shifts of the ring protons will be influenced by the electronic effects of the chloro and hydrazinyl substituents.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show four signals corresponding to the carbon atoms of the pyrazine ring. The carbons attached to the chlorine and hydrazine groups will exhibit characteristic chemical shifts.
- IR (Infrared) Spectroscopy: Key vibrational bands are expected for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration.

- **MS (Mass Spectrometry):** Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **2-Chloro-6-hydrazinylpyrazine** was not found in the searched literature. However, a common and logical synthetic route can be inferred from the well-documented synthesis of its pyridine analog, 2-chloro-6-hydrazinopyridine, which involves the nucleophilic aromatic substitution of a corresponding dichloro-precursor with hydrazine.

The proposed synthesis would proceed via the reaction of 2,6-dichloropyrazine with hydrazine hydrate. This reaction leverages the greater reactivity of one chlorine atom, allowing for a selective monosubstitution.



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Caption: Proposed synthetic route for **2-Chloro-6-hydrazinylpyrazine**.

Representative Experimental Protocol

This protocol is representative and based on the synthesis of analogous compounds.^[4] Optimization would be required.

- **Reaction Setup:** To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (typically an excess, e.g., 2-4 eq).
- **Reaction Conditions:** The reaction mixture is stirred at an elevated temperature (e.g., reflux) and monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be triturated with water or a non-polar solvent to precipitate the product.
- **Purification:** The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Chloro-6-hydrazinylpyrazine**.

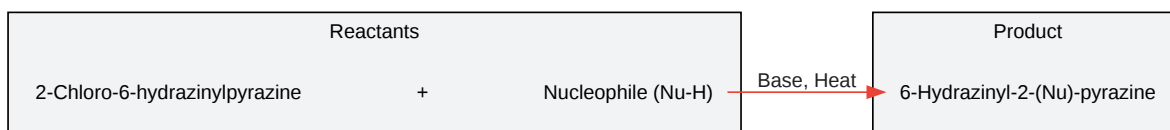
Chemical Reactivity

The reactivity of **2-Chloro-6-hydrazinylpyrazine** is dominated by its two functional groups: the chloro substituent on the electron-deficient pyrazine ring and the nucleophilic hydrazine moiety. This dual reactivity allows for selective, stepwise functionalization.

Reactions at the Chloro Group

The chlorine atom is susceptible to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. Common nucleophiles that can displace the chloride include:

- Amines (primary and secondary)
- Thiols (thiolates)
- Alkoxides and phenoxides



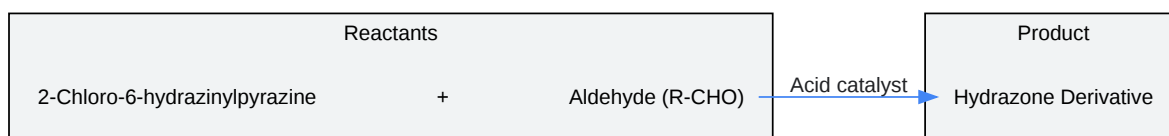
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Caption: Nucleophilic aromatic substitution at the C2 position.

Reactions at the Hydrazine Group

The hydrazine group is a potent nucleophile and is a key functional handle for building larger molecular scaffolds.

- **Hydrazone Formation:** The most common reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in the synthesis of Schiff bases and is widely used in creating ligands for metal complexes and compounds with biological activity.^[5]
- **Cyclization Reactions:** The hydrazine group is an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings, and reaction with reagents providing a single carbon atom (like formic acid or orthoesters) can yield triazole rings.
- **Oxidation:** The hydrazine group can be oxidized. Depending on the conditions, this could lead to the formation of a diazonium species, which can then be used in subsequent transformations.



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Caption: Formation of a hydrazone from **2-Chloro-6-hydrazinylpyrazine**.

Applications in Drug Discovery and Development

While specific biological activities for **2-Chloro-6-hydrazinylpyrazine** are not detailed in the available literature, its structural motifs are significant. Pyrazine derivatives are known to possess a wide range of pharmacological activities. Furthermore, the positional isomer, 2-chloro-3-hydrazinopyrazine, has been used to synthesize derivatives that act as acetylcholinesterase inhibitors, suggesting potential applications for this class of compounds in neurodegenerative disease research. The ability to readily form hydrazones and other

derivatives makes this compound a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs.

Conclusion

2-Chloro-6-hydrazinylpyrazine is a valuable bifunctional building block for organic synthesis. Its key chemical features—a chloro group amenable to nucleophilic substitution and a hydrazine moiety ready for condensation and cyclization reactions—allow for diverse and controlled molecular elaborations. While detailed experimental data is sparse in public-access literature, its reactivity can be reliably predicted from fundamental chemical principles, making it a compound of high interest for the synthesis of novel heterocyclic systems for applications in materials science and medicinal chemistry. Further research into its specific properties and reactions is warranted to fully exploit its synthetic potential.

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